

Spectroscopic Profile of 4-Chloro-3-nitrophenol: A Technical Guide

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Compound of Interest

Compound Name: 4-Chloro-3-nitrophenol

Cat. No.: B1362549

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This guide provides a comprehensive overview of the spectroscopic data for **4-Chloro-3-nitrophenol**, a key intermediate in various chemical syntheses. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic characteristics, offering valuable data for researchers, scientists, and professionals in drug development.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from the NMR and IR analysis of **4-Chloro-3-nitrophenol**.

Nuclear Magnetic Resonance (NMR) Data

¹H NMR (Proton NMR)

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
7.85	d	2.7	H-2
7.35	d	8.9	H-5
7.15	dd	8.9, 2.7	H-6
5.8 (broad)	s	-	-OH

Solvent: CDCl₃

¹³C NMR (Carbon-13 NMR)

Chemical Shift (δ) ppm	Assignment
155.4	C-1 (C-OH)
148.8	C-3 (C-NO ₂)
133.5	C-5
125.5	C-6
120.2	C-4 (C-Cl)
119.8	C-2

Solvent: CDCl₃

Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400-3200	Strong, Broad	O-H Stretch (phenolic)
1530	Strong	Asymmetric N-O Stretch (NO ₂)
1350	Strong	Symmetric N-O Stretch (NO ₂)
1270	Medium	C-O Stretch
830	Strong	C-Cl Stretch
880, 810, 750	Medium-Weak	C-H Bending (out-of-plane)

Sample Preparation: KBr Pellet[1]

Ultraviolet-Visible (UV-Vis) Spectroscopy

λ_{max} (nm)	Solvent
235, 330	Ethanol

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of **4-Chloro-3-nitrophenol**.

Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker, 400 MHz or higher).

Sample Preparation (Solution-State):

- Accurately weigh 10-20 mg of **4-Chloro-3-nitrophenol** for ^1H NMR, and 50-100 mg for ^{13}C NMR.[2][3]
- The solid sample is dissolved in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl_3) in a clean, dry vial.[2][4]
- The solution is then carefully transferred into a clean 5 mm NMR tube using a Pasteur pipette to a height of about 4-5 cm.[2][4] Ensure no solid particles are present; filter if necessary.[3]
- A small amount of an internal standard, such as Tetramethylsilane (TMS), can be added for chemical shift referencing.[3]
- The NMR tube is capped, wiped clean, and placed in a spinner turbine, which is then inserted into the NMR spectrometer.[2]

Data Acquisition:

- The spectrometer's magnetic field is locked onto the deuterium signal of the solvent.
- The magnetic field homogeneity is optimized through a process called shimming to obtain sharp spectral lines.
- The probe is tuned to the specific nucleus being observed (^1H or ^{13}C).

- Standard pulse sequences are used to acquire the Free Induction Decay (FID). For ^1H NMR, a small number of scans are typically sufficient, while ^{13}C NMR requires a larger number of scans due to the lower natural abundance of the ^{13}C isotope.
- The acquired FID is then Fourier transformed to generate the frequency-domain NMR spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in **4-Chloro-3-nitrophenol**.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (KBr Pellet Technique):[\[1\]](#)

- A small amount of **4-Chloro-3-nitrophenol** (1-2 mg) is ground with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.
- The fine powder mixture is then pressed into a thin, transparent pellet using a hydraulic press.
- Alternatively, a thin solid film can be prepared by dissolving the sample in a volatile solvent, depositing a drop onto a salt plate (e.g., NaCl), and allowing the solvent to evaporate.[\[5\]](#)

Data Acquisition:

- A background spectrum of the empty sample compartment (or a pure KBr pellet) is recorded.[\[6\]](#)
- The prepared sample pellet is placed in the spectrometer's sample holder.
- The infrared spectrum of the sample is then recorded, typically in the range of 4000-400 cm^{-1} . The instrument measures the absorption of infrared radiation at different frequencies, which correspond to the vibrational frequencies of the molecule's functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To determine the wavelengths of maximum absorbance, which are related to the electronic transitions within the molecule.

Instrumentation: A UV-Vis spectrophotometer.

Sample Preparation (Solution-State):

- A stock solution of **4-Chloro-3-nitrophenol** is prepared by accurately weighing a small amount of the compound and dissolving it in a known volume of a UV-transparent solvent (e.g., ethanol, methanol, or water).[7]
- A dilute solution of the desired concentration is then prepared from the stock solution. The concentration should be adjusted so that the maximum absorbance falls within the linear range of the instrument (typically 0.2 - 1.0).[8]
- A cuvette is rinsed and filled with the solvent to be used as a blank or reference.[9]

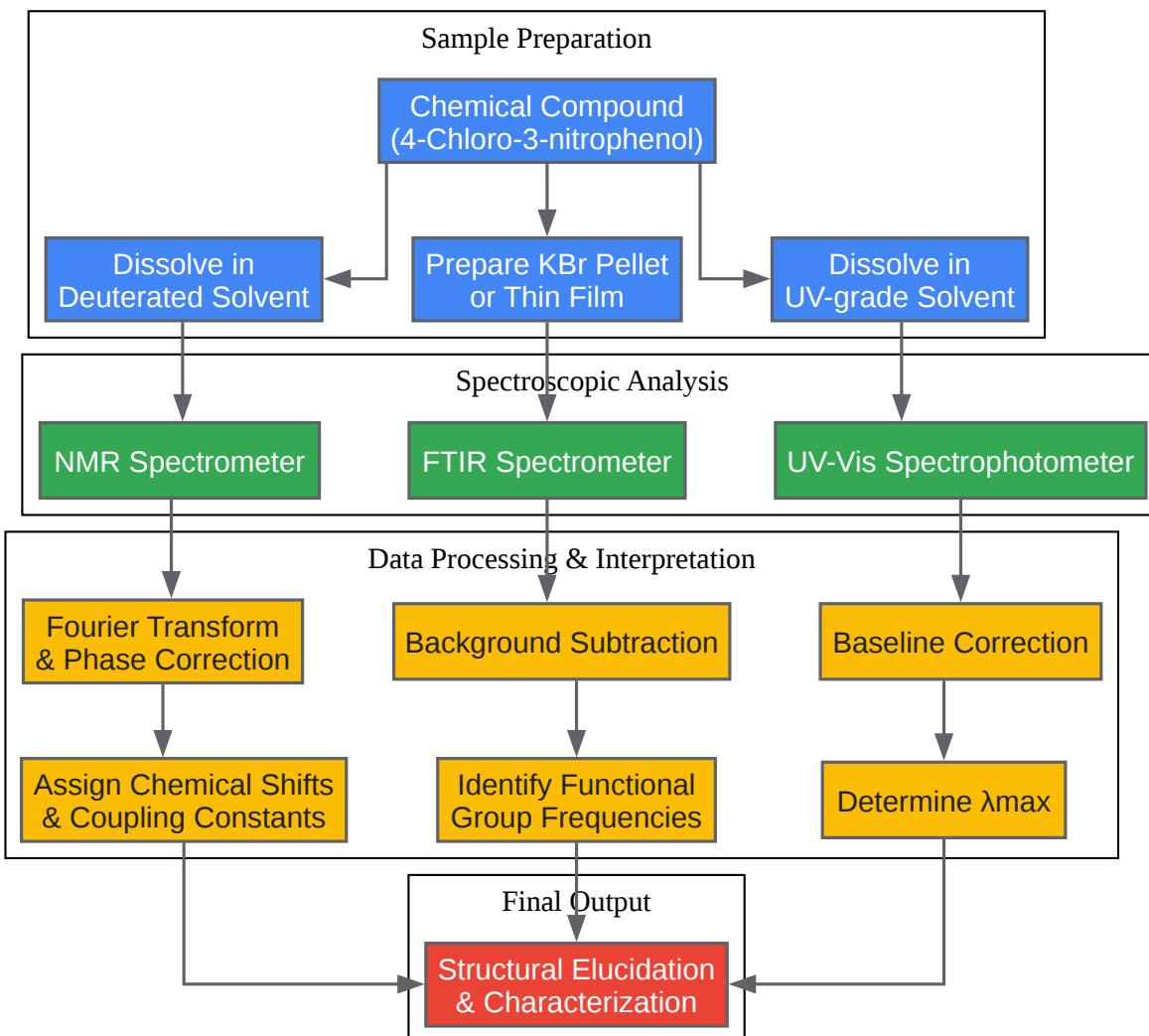
Data Acquisition:

- The spectrophotometer is turned on and allowed to warm up to stabilize the lamp source.[8]
- The baseline is recorded with the cuvette containing the pure solvent.[10]
- The reference cuvette is replaced with a cuvette containing the sample solution.
- The absorbance spectrum is recorded over a specific wavelength range (e.g., 200-800 nm). The wavelengths of maximum absorbance (λ_{max}) are then identified from the spectrum.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.



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Caption: Workflow for spectroscopic analysis.

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